1-Azidoanthracene

Photoaffinity Labeling Target Identification Anesthesia Mechanism

1-Azidoanthracene (1-AZA) is a premier photoaffinity labeling (PAL) reagent enabling UV-triggered covalent adduction for target identification in complex biological systems. Its 1-substitution pattern imparts distinct photochemical kinetics, essential for mapping anesthetic protein targets such as β-tubulin. Unlike non-photoactive analogs, 1-AZA enables optoanesthetic studies with spatial and temporal control. As a fluorogenic 'turn-on' probe in CuAAC click chemistry, it eliminates post-reaction purification. Choose this compound for validated PAL, mechanistic nitrene investigations, and fluorogenic bioconjugation.

Molecular Formula C14H9N3
Molecular Weight 219.24 g/mol
CAS No. 14213-03-7
Cat. No. B1256477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azidoanthracene
CAS14213-03-7
Synonyms1-azidoanthracene
azidoanthracene
Molecular FormulaC14H9N3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)C=CC=C3N=[N+]=[N-]
InChIInChI=1S/C14H9N3/c15-17-16-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H
InChIKeyDYINKJRMJVUFKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Azidoanthracene (CAS 14213-03-7) for Scientific Procurement: Core Properties and Research Context


1-Azidoanthracene is a photoactive aromatic azide derivative, recognized as a photoaffinity reagent and key intermediate for mechanistic studies and click chemistry applications [1]. Its molecular formula is C14H9N3, with a molecular weight of 219.24 g/mol . The compound enables the covalent labeling of biomolecular targets upon photolysis via nitrene intermediates, distinguishing it from non-photoactive anthracene analogs [2].

Why 1-Azidoanthracene (14213-03-7) Cannot Be Replaced by Generic Anthracene Azides in Critical Workflows


Procurement substitution fails due to critical differences in photochemical reactivity, target engagement, and functional utility. 1-Azidoanthracene uniquely enables UV-triggered, covalent adduction for target identification in complex biological systems [1]. Its 1-substitution pattern imparts distinct photoaffinity labeling kinetics and spatial control [2]. While other azidoanthracenes participate in CuAAC click chemistry, the fluorogenic 'turn-on' response upon triazole formation and the capacity for covalent protein labeling are compound- and substitution-dependent properties [3].

1-Azidoanthracene (14213-03-7) Comparative Performance: Quantitative Differentiation vs. Analogs


UV-Triggered Covalent Photoaffinity Labeling: 1-Azidoanthracene vs. Non-Photoactive 1-Aminoanthracene (1-AMA)

Unlike the non-covalent, reversibly binding fluorophore 1-aminoanthracene (1-AMA), 1-azidoanthracene (1-AZA) is a photoactive analog that undergoes UV-triggered photolysis to generate a reactive nitrene intermediate, enabling covalent protein adduction [1]. This mechanism allows for irreversible, spatial and temporal control over target engagement. In a functional Xenopus laevis tadpole assay, administration of 1-AZA followed by near-UV irradiation of the forebrain region resulted in immobilization, confirming in vivo photoactivation [1].

Photoaffinity Labeling Target Identification Anesthesia Mechanism

Target-Specific Functional Consequence: 1-Azidoanthracene Covalent Adduction vs. 1-Aminoanthracene Reversible Binding on β-Tubulin

In mechanistic studies, 1-AZA was used as a photoactive analog of 1-AMA to identify β-tubulin as a functional target [1]. The covalent adduction of 1-AZA to β-tubulin inhibits microtubule polymerization, an effect comparable to the microtubule-destabilizing agent colchicine [1]. In contrast, the reversible binding of 1-AMA to the colchicine site allows for competitive displacement and does not produce the same sustained functional inhibition [1].

Microtubule Inhibition β-Tubulin Binding Anesthetic Target Validation

Distinct Photochemical Behavior: 1-Azidoanthracene Nitrene Generation vs. 2-Azidoanthracene Gas Evolution

The photochemical decomposition pathway of azidoanthracenes is highly sensitive to the substitution pattern. 1-Azidoanthracene is a classic photochemical source of the 1-anthrylnitrene intermediate, a reactive species whose triplet state can be directly observed by ESR at 77 K [1]. This contrasts sharply with 2-azidoanthracene (2N3-AN), which, upon irradiation at 365 or 405 nm in PMMA polymer films, acts as a photochemical source of N2 gas, generating stable surface bubble layers [2].

Photochemistry Nitrene Intermediates Material Science

1-Azidoanthracene (14213-03-7) Procurement: Validated Research and Industrial Application Scenarios


Photoaffinity Labeling (PAL) for Target Deconvolution in Anesthetic and Neurobiological Research

1-Azidoanthracene is the optimal choice for PAL experiments to identify and validate protein targets of anthracene-based general anesthetics. Its conversion from the fluorescent anesthetic 1-AMA provides a direct, photoactive analog for covalently trapping target interactions, as demonstrated by the successful identification of β-tubulin in Xenopus laevis brain homogenate [1]. This application is supported by its established use as a photoaffinity reagent [2].

Mechanistic Studies of Nitrene Chemistry and Aromatic Azide Photolysis

This compound is a well-characterized precursor for generating the 1-anthrylnitrene intermediate, making it essential for fundamental mechanistic investigations into the photochemistry and thermochemistry of aromatic azides. The nitrene intermediate from 1-azidoanthracene was directly observed by flash photolysis, providing definitive proof of its existence and establishing a benchmark for studying related reactive intermediates [3].

Fluorogenic Probe Development via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

As part of the broader class of azidoanthracene derivatives, 1-azidoanthracene participates in CuAAC 'click' reactions to yield highly fluorescent triazole products. This fluorogenic property is leveraged in biolabeling and the combinatorial synthesis of fluorescent dye libraries. The reaction is advantageous due to its mild conditions and the significant fluorescence turn-on upon triazole formation, eliminating the need for post-reaction purification [4].

Spatiotemporally Controlled Optoanesthetic Experiments

1-Azidoanthracene (1-AZA) enables optoanesthetic studies where biological activity is controlled with light. Near-UV laser irradiation triggers localized covalent protein adduction, providing spatial and temporal control over anesthetic action [1]. This capability is crucial for mapping 'on-pathway' and 'off-pathway' drug targets in complex tissues with high precision, a feature not achievable with its non-photoactive analog, 1-AMA [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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